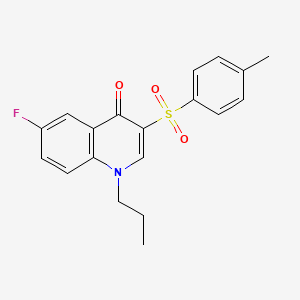

6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one

Description

6-Fluoro-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic quinolinone derivative characterized by a fluorine atom at position 6, a propyl group at position 1, and a tosyl (p-toluenesulfonyl) moiety at position 3 of the quinolin-4(1H)-one scaffold. The quinolinone core is a privileged structure in medicinal chemistry, often associated with biological activities such as kinase inhibition and antimicrobial effects . This compound’s molecular formula is C19H18FNO3S, with a calculated molar mass of 359.07 g/mol.

Properties

IUPAC Name |

6-fluoro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3S/c1-3-10-21-12-18(19(22)16-11-14(20)6-9-17(16)21)25(23,24)15-7-4-13(2)5-8-15/h4-9,11-12H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPIEJQASOKJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

6-Fluoro-1-propyl-3-tosylquinolin-4(1H)-one has a unique molecular structure characterized by a fluorine atom and a tosyl group, which may influence its biological interactions. The chemical formula is .

Biological Activity Overview

Research indicates that compounds similar to 6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one exhibit a variety of biological activities, including:

- Antimicrobial Activity : Potential against bacteria and fungi.

- Antitumor Effects : Inhibition of cancer cell proliferation.

- Anti-inflammatory Properties : Modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Antitumor | Reduces cancer cell viability | |

| Anti-inflammatory | Lowers inflammation markers |

The mechanism through which 6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

- Kinase Inhibition : Similar compounds have been shown to inhibit kinase activity, which plays a crucial role in cell signaling and proliferation.

- Reactive Oxygen Species (ROS) Modulation : Compounds in this class may influence oxidative stress pathways, contributing to their anticancer and anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetic profile of 6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one remains largely uncharacterized. However, based on structural analogs:

- Solubility : Likely soluble in organic solvents, indicating potential for bioavailability.

- Stability : Exhibits stability under physiological conditions, suggesting suitability for therapeutic applications.

Case Studies

Several studies have investigated the biological activity of related quinoline derivatives. For example:

Case Study 1: Antitumor Activity

A study evaluated the effect of a similar quinoline derivative on human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through ROS generation.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties against various pathogens. The compound demonstrated potent inhibitory effects comparable to established antibiotics.

Comparison with Similar Compounds

Key Observations :

- Positional Substitution : Fluorine at position 6 is conserved in all three compounds, suggesting its role in electronic modulation or target binding.

- N1 Substituent: The propyl group (target compound) vs. 3-methylbenzyl () vs. cyclopropyl () alters steric bulk and lipophilicity.

- Ring Saturation : The 2,3-dihydro modification in reduces aromaticity, likely affecting solubility and metabolic stability.

Physicochemical Properties

- Lipophilicity: The propyl chain in the target compound offers moderate lipophilicity, whereas the 3-methylbenzyl analog () has higher hydrophobicity due to its aromatic ring. The dihydroquinolinone () may exhibit improved aqueous solubility due to reduced planarity.

- Stability : The tosyl group in the target compound and ’s analog could confer resistance to enzymatic degradation compared to the simpler sulfonamides.

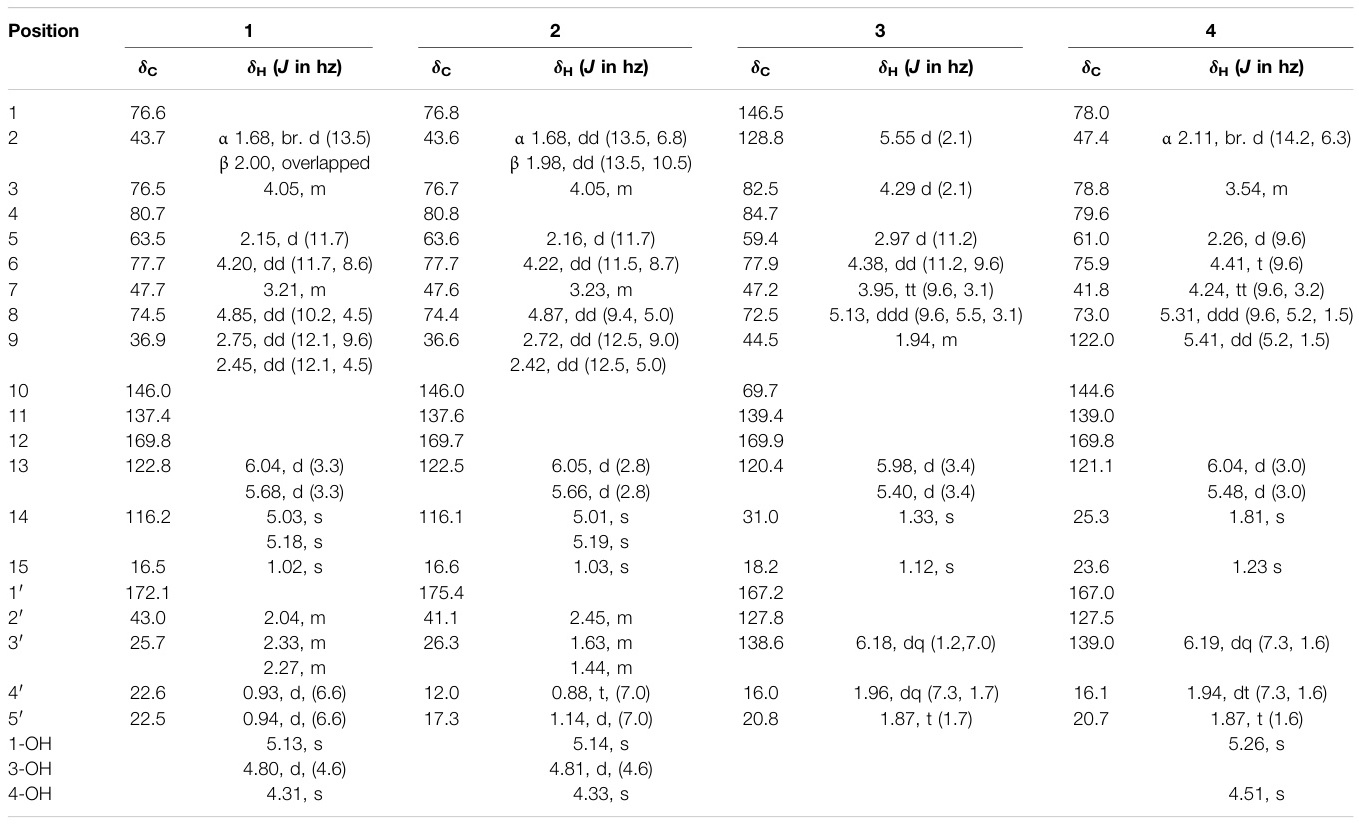

Spectral Data Insights

While direct spectral data for the target compound are unavailable in the evidence, trends from related structures can be inferred:

- 1H NMR : Tosyl groups typically show aromatic proton signals near δ 7.3–7.8 ppm (doublets for para-substitution) and a singlet for the methyl group at δ ~2.4 ppm .

- 13C NMR: The quinolinone carbonyl resonates at δ ~175–180 ppm, while the tosyl sulfur-linked carbon appears at δ ~140–145 ppm .

- Fluorine Effects : The 6-F substituent deshields adjacent protons, causing downfield shifts in 1H NMR (e.g., H-5 and H-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.